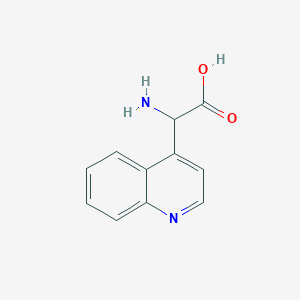

Amino-quinolin-4-YL-acetic acid

Description

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Chemical Biology

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and chemical biology. researchgate.netnih.gov Its versatile structure serves as a privileged framework for the design and synthesis of a vast array of biologically active molecules. nih.govtandfonline.com This structural adaptability allows for the creation of compounds with diverse pharmacological properties, making it a recurring motif in numerous approved drugs and investigational agents. tandfonline.comnih.gov The significance of the quinoline core lies in its ability to interact with various biological targets, including enzymes and receptors, thereby modulating physiological pathways involved in a range of diseases. researchgate.netnih.gov Consequently, quinoline and its derivatives have been extensively explored for their potential in treating cancer, infectious diseases, and inflammatory conditions. nih.govnih.gov

Overview of Quinolines as Privileged Heterocycles

Quinolines are widely recognized as "privileged structures" in drug discovery. tandfonline.comrsc.org This designation stems from their recurring presence in molecules that exhibit a broad spectrum of biological activities. nih.govnih.gov The inherent chemical features of the quinoline ring system, including its aromaticity, nitrogen atom as a hydrogen bond acceptor, and multiple sites for substitution, contribute to its "druggability." tandfonline.com These characteristics allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The synthetic versatility of quinoline further enhances its status, enabling the generation of large libraries of derivatives for high-throughput screening and lead optimization. nih.gov This has led to the development of numerous quinoline-based drugs with applications ranging from anticancer to antimicrobial therapies. tandfonline.comnih.gov

Classification and Scope of Amino-quinoline Derivatives

Amino-quinolines are a significant subclass of quinoline derivatives characterized by the presence of an amino group attached to the quinoline ring. The position of this amino group profoundly influences the compound's chemical properties and biological activity. The primary classifications are based on the location of the amino substituent, such as 4-aminoquinolines and 8-aminoquinolines. wikipedia.orgwikipedia.org

4-Aminoquinolines: This class is particularly renowned for its antimalarial properties. wikipedia.org The 4-aminoquinoline (B48711) scaffold is a key component of widely used drugs like chloroquine (B1663885) and amodiaquine. rsc.orgwikipedia.org The mechanism of action often involves interfering with heme detoxification in the malaria parasite. biointerfaceresearch.com Beyond malaria, 4-aminoquinoline derivatives have been investigated for their anti-inflammatory and antiviral activities. wikipedia.org

8-Aminoquinolines: Derivatives of 8-aminoquinoline, such as primaquine (B1584692) and tafenoquine, are also crucial in antimalarial therapy, particularly for their ability to eradicate the dormant liver stages of the Plasmodium vivax and Plasmodium ovale parasites. wikipedia.org

The scope of amino-quinoline derivatives extends beyond these two major classes, with ongoing research exploring the therapeutic potential of other positional isomers and more complex structures incorporating the amino-quinoline motif. nih.govresearchgate.net

Contextualization within Amino Acid-Containing Chemical Entities

The incorporation of amino acid moieties into chemical structures is a common strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic profiles, and reduce toxicity. mdpi.com Amino-quinolin-4-yl-acetic acid represents a convergence of the privileged quinoline scaffold and an amino acid-like side chain. The presence of the acetic acid group introduces both a carboxylic acid and an amino group, functionalities that are fundamental to the structure and function of natural amino acids. mdpi.com This combination can facilitate interactions with biological targets that recognize amino acids and may also influence the molecule's solubility and transport properties. The synthesis of novel amino acid derivatives of quinolones has been an area of interest for developing new antibacterial agents. mdpi.com

Interactive Data Table: Properties of Amino-quinoline Derivatives

| Compound Name | Chemical Class | Key Biological Activities |

| Chloroquine | 4-Aminoquinoline | Antimalarial, Anti-inflammatory |

| Amodiaquine | 4-Aminoquinoline | Antimalarial |

| Primaquine | 8-Aminoquinoline | Antimalarial (effective against liver stages) |

| Tafenoquine | 8-Aminoquinoline | Antimalarial (effective against liver stages) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

500756-01-4 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-amino-2-quinolin-4-ylacetic acid |

InChI |

InChI=1S/C11H10N2O2/c12-10(11(14)15)8-5-6-13-9-4-2-1-3-7(8)9/h1-6,10H,12H2,(H,14,15) |

InChI Key |

SRGLEIZXDJXWCQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(C(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Amino Quinoline 4 Yl Acetic Acid and Its Derivatives

Strategies for the Synthesis of Amino-quinoline-4-YL-Acetic Acid

The construction of the amino-quinolin-4-yl-acetic acid backbone can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental approach to quinoline (B57606) synthesis. A common strategy involves the reaction of an appropriately substituted aniline (B41778) with a β-keto ester derivative. For instance, the synthesis of 4-hydroxyquinolines can be achieved by the condensation of anilines with diethyl malonate, followed by a high-temperature cyclization. ucsf.edu While this method yields a 4-hydroxyquinoline, this intermediate can be subsequently converted to the desired 4-amino derivative. The hydroxyl group can be transformed into a chloro group using reagents like phosphorus oxychloride, creating a 4-chloroquinoline. ucsf.edu This chloro-substituted quinoline is a key intermediate, poised for nucleophilic substitution with an amine source to furnish the 4-aminoquinoline (B48711) core. nih.gov

Another relevant cyclocondensation involves the reaction of substituted anilines with diethyl acetylsuccinate in the presence of a dehydrating agent like phosphorous pentoxide. This leads to quinolone-3-acetic acid esters, which upon hydrolysis yield the corresponding carboxylic acids. Although this provides a quinolone (4-oxo) structure, it establishes the acetic acid side chain.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like this compound derivatives in a single step. The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, can yield quinoline-4-carboxylic acids. acs.org This method is particularly useful for introducing a carboxylic acid function at the 4-position of the quinoline ring. The reaction conditions can be optimized by screening various acidic catalysts and solvents, with BF3·THF in acetonitrile (B52724) being reported as an effective combination for certain electron-deficient anilines. acs.org

Another example is the imidoylative Sonogashira/cyclization cascade, a three-component reaction that produces substituted 4-aminoquinolines from a 2-bromoaniline, an alkyne, and an isocyanide. nih.gov This palladium-catalyzed process allows for the introduction of diverse substituents on the quinoline ring. nih.gov Furthermore, novel 4-aminoquinoline-containing aminoxazoles have been synthesized via MCRs, demonstrating significant potency against parasitic strains.

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| Aniline, Benzaldehyde, Pyruvic acid | BF3·THF in MeCN | Quinoline-4-carboxylic acid derivative | Moderate | acs.org |

| 2-Bromoaniline, Alkyne, Isocyanide | Pd(OAc)2, Xantphos, CuBr, Cs2CO3 | Substituted 4-aminoquinoline | Good | nih.gov |

Table 1: Examples of Multi-component Reactions for Quinoline Synthesis

One-step Synthesis Protocols

One-pot syntheses that combine multiple reaction steps without isolating intermediates provide a streamlined route to quinoline derivatives. A notable one-pot protocol involves the reaction of aromatic aminoketones with vinylphosphonium salts, which, after an intramolecular Wittig reaction and oxidation, yield quinoline derivatives. organic-chemistry.org

Additionally, the synthesis of quinoline-4-carboxylic acids can be achieved through a one-pot Doebner hydrogen-transfer reaction. acs.org This approach simplifies the synthetic process and is applicable to a range of substrates.

Microwave-Assisted Synthesis Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. The synthesis of 4-aminoquinolines is particularly amenable to microwave assistance. For instance, the reaction of 4,7-dichloroquinoline (B193633) with various amines (primary, secondary, anilines, and N-heterocyclic amines) proceeds in good yields (80-95%) in short reaction times (20-30 minutes) under microwave irradiation at 140-180 °C in DMSO. nih.gov

Microwave-assisted synthesis has also been successfully applied to the formation of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines in 2-propanol, offering faster reaction rates and high yields. plos.org The cyclization step in the synthesis of 4-hydroxyquinolines from ene-amine intermediates can also be efficiently carried out using microwave irradiation. ucsf.edu

| Reactants | Solvent | Temperature | Time | Yield | Reference |

| 4,7-Dichloroquinoline, Various amines | DMSO | 140-180 °C | 20-30 min | 80-95% | nih.gov |

| 4-Chloroquinazoline, Aryl heterocyclic amines | 2-Propanol | - | - | High | plos.org |

| Ene-amine intermediate | Phenyl ether | 300 °C | 5 min | 20-70% | ucsf.edu |

Table 2: Examples of Microwave-Assisted Synthesis of Quinoline Derivatives

Derivatization and Functionalization Reactions

The amino and carboxylic acid functionalities of this compound serve as versatile handles for further derivatization, allowing for the synthesis of a wide range of analogs with potentially diverse biological activities.

Formation of Amides and Carbamates

Amide Formation:

The carboxylic acid group of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to a more reactive species. Common methods include the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.govgrowingscience.com The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can further accelerate the reaction. nih.gov These coupling reactions are generally performed in aprotic solvents like acetonitrile or dichloromethane (B109758) at room temperature. nih.gov

Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. frontiersin.orgfishersci.co.uk This is a robust method, though it may not be compatible with sensitive functional groups.

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Yield | Reference |

| Boc-valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, HOBt, DIPEA | Acetonitrile | Good | nih.gov |

| Thiazole carboxylic acid | Aniline derivative | EDC, DMAP, HOBt | Acetonitrile | 80% | nih.gov |

Table 3: Examples of Amide Formation from Carboxylic Acids

Carbamate (B1207046) Formation:

The amino group of the quinoline ring can be derivatized to form carbamates. This can be achieved by reacting the aminoquinoline with a suitable chloroformate or by a multi-step procedure involving the in-situ generation of an isocyanate followed by trapping with an alcohol. nih.gov For instance, a series of 4-anilinoquinolines bearing a carbamate-linked amino side chain have been synthesized and evaluated for their biological activity. nih.gov

A highly reactive reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, has been synthesized and used for the derivatization of amino acids to form stable urea (B33335) derivatives, which is a related transformation. nih.gov This highlights the reactivity of the aminoquinoline moiety towards carbamate formation.

Schiff Base Formation

The formation of Schiff bases, or imines, is a characteristic reaction of the primary amino group in this compound and its derivatives. This transformation typically involves the condensation reaction between the aminoquinoline and an aldehyde or ketone, often under acidic or basic conditions. researchgate.netyoutube.com The resulting Schiff bases are versatile intermediates in organic synthesis and have been investigated for their biological activities. researchgate.netnih.gov

The general mechanism for Schiff base formation begins with the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde or ketone. youtube.com This is followed by a series of proton transfer steps, leading to a carbinolamine intermediate. youtube.comyoutube.com Subsequent dehydration, often acid-catalyzed, results in the formation of the C=N double bond characteristic of a Schiff base. youtube.com

A study detailed the synthesis of Schiff bases by reacting various aromatic aldehydes with 4-aminobenzoic acid in methanol (B129727) with a few drops of glacial acetic acid, followed by refluxing for 10–12 hours. researchgate.net Another work described the synthesis of Schiff bases derived from 4-aminoantipyrine (B1666024) by reacting it with various aldehydes in hot ethanol, refluxing for 2 hours. nih.gov These methods highlight the general conditions used for Schiff base formation.

The following table provides examples of Schiff bases synthesized from aminoquinoline derivatives and various aldehydes.

Table 1: Examples of Synthesized Schiff Bases

| Aminoquinoline Derivative | Aldehyde | Resulting Schiff Base | Reference |

|---|---|---|---|

| 4-Aminobenzoic acid | 2-Chlorobenzaldehyde | 4-[(2-Chlorobenzylidene)amino]benzoic acid | researchgate.net |

| 4-Aminobenzoic acid | Furan-2-carbaldehyde | 4-[(Furan-2-ylmethylene)amino]benzoic acid | researchgate.net |

| 4-Aminoantipyrine | Ferrocenecarboxaldehyde | (4AA-Fc) | nih.gov |

Metal Complexation and Coordination Chemistry

The this compound scaffold contains multiple potential coordination sites, primarily the quinoline ring nitrogen and the carboxylate group, making it an effective ligand for forming metal complexes. The amino group can also participate in coordination. The study of these metal complexes is a significant area of research due to their potential applications in catalysis and materials science. nih.gov

The (8-amino)quinoline framework, a related structure, has been shown to act as a bidentate ligand, coordinating to metal centers through both the quinoline nitrogen and the amino nitrogen. nih.gov Rhenium(I) tricarbonyl halide complexes with (8-amino)quinoline and (4-amino)phenanthridine have been synthesized, demonstrating a facial arrangement of the carbonyl ligands. nih.gov

The coordination of these ligands to metal ions can be studied using various spectroscopic techniques. For instance, the infrared (IR) spectra of Re(CO)3X complexes show strong characteristic bands for the C-O stretching vibrations. nih.gov UV-visible spectroscopy can provide insights into the metal-to-ligand charge transfer (MLCT) bands. nih.gov

The following table summarizes selected bond lengths for a rhenium complex with an aminoquinoline derivative, illustrating the coordination geometry.

Table 2: Selected Bond Lengths for a Rhenium Complex

| Bond | Length (Å) |

|---|---|

| Re1-N1 | 2.204(3) |

| Re1-N2 | 2.214(3) |

| Re1-C1 | 1.914(4) |

| Re1-C2 | 1.921(4) |

| Re1-C3 | 1.908(4) |

| Re1-Br1 | 2.6243(5) |

Data from a representative (8-amino)quinoline complex. nih.gov

Reactions with Carbonyl Compounds (e.g., aldehydes)

Beyond Schiff base formation, the amino group of this compound can undergo other important reactions with carbonyl compounds. One such reaction is the Mannich reaction, which involves the aminomethylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. nih.gov

In a study involving 4-hydroxyquinolines, a modified Mannich reaction with formaldehyde and piperidine (B6355638) led to the incorporation of a second paraformaldehyde molecule into the product. nih.gov When aromatic aldehydes were used instead of formaldehyde, Knoevenagel condensation occurred, yielding benzylidene derivatives. nih.gov

The interaction of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol with various aldehydes has been shown to produce the corresponding 4-(ethyl, aryl)idenamino derivatives. nuph.edu.ua This highlights the reactivity of the amino group in forming new C-N bonds with a variety of aldehydes.

Introduction of Halogen Substituents

The introduction of halogen atoms into the quinoline ring of this compound derivatives can significantly modify their chemical and biological properties. nih.gov Halogenation can be achieved through various synthetic methods, often involving electrophilic substitution reactions.

One common strategy for synthesizing halogenated 4-aminoquinolines is through the reaction of 4-chloro-7-substituted-quinolines with appropriate amines. nih.gov This nucleophilic aromatic substitution (SNAr) reaction is a widely used method for preparing 4-aminoquinoline derivatives. frontiersin.org

The halogenation of ketones under acidic conditions proceeds through an enol intermediate, which then acts as a nucleophile, attacking the electrophilic halogen source like Br2. masterorganicchemistry.com While this specific reaction applies to ketones, the principle of creating an electron-rich species that can react with an electrophilic halogen is a general strategy in aromatic halogenation. In biosynthetic pathways, enzymatic halogenation can activate C-H bonds for further transformations. escholarship.org

A study on the synthesis of 8-hydroxyquinolines with functionalities at the 4-position started with the chlorination of 4-hydroxy-8-tosyloxyquinoline to yield 4-chloro-8-tosyloxyquinoline. researchgate.net This chlorinated intermediate was then used in subsequent nucleophilic substitution reactions.

Formation of Hybrid Compounds (e.g., Oxadiazole, Triazole)

The synthesis of hybrid molecules that incorporate the this compound scaffold with other heterocyclic rings, such as oxadiazoles (B1248032) and triazoles, is a strategy to create novel compounds with potentially enhanced biological activities. nih.govnih.gov

A series of 4-aminoquinoline-1,2,3-triazole and 4-aminoquinoline-1,2,3-triazole-1,3,5-triazine hybrids have been synthesized and evaluated for their antimalarial activity. nih.gov The synthesis of 1,3,4-oxadiazole-linked 1,2,3-triazole hybrids has also been reported, involving the reaction of a key intermediate with aromatic azides in the presence of copper sulfate (B86663) and sodium ascorbate (B8700270) (a "click" chemistry reaction). nih.gov

The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol has been achieved through a multi-step sequence starting from quinoline-2-carboxylic acid. nuph.edu.ua This triazole derivative serves as a building block for further functionalization.

The following table outlines a general synthetic sequence for the formation of 1,3,4-oxadiazole (B1194373) linked 1,2,3-triazole hybrids.

Table 3: General Synthetic Scheme for Oxadiazole-Triazole Hybrids

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Starting Acid | Methanol, Conc. H2SO4, reflux | Methyl Ester |

| 2 | Methyl Ester | Hydrazine Hydrate, Ethanol, reflux | Acid Hydrazide |

| 3 | Acid Hydrazide | CS2, KOH, Ethanol, stir then reflux | Oxadiazole-thione |

| 4 | Oxadiazole-thione | Propargyl bromide, K2CO3 | Propargylated Intermediate |

| 5 | Propargylated Intermediate | Aromatic Azides, CuSO4, Sodium Ascorbate | 1,3,4-Oxadiazole-1,2,3-triazole Hybrid |

Adapted from a general synthetic procedure. nih.gov

Reaction Mechanism Elucidation for Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.

Several synthetic strategies for 4-aminoquinolines rely on palladium-catalyzed cross-coupling reactions. frontiersin.orgnih.gov For example, a palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-one with amines provides access to 4-aminoquinolines. frontiersin.orgnih.gov This reaction proceeds using Pd(OAc)2 in the presence of Cu(OAc)2 as an oxidant. nih.gov

The Conrad-Limpach reaction is a classical method for synthesizing 4-hydroxyquinolines, which can be precursors to this compound derivatives. nih.gov This reaction involves the condensation of an aniline with a β-ketoester.

The Camps cyclization is another important reaction for synthesizing quinolin-4-ones. nih.gov The mechanism involves the base-catalyzed intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides. nih.gov Deprotonation of the methylene (B1212753) group adjacent to the carbonyl forms an enolate ion, which then attacks the amide carbonyl group. nih.gov Subsequent elimination of water leads to the formation of the quinolin-4-one ring system. nih.gov

A plausible catalytic cycle for an iridium-catalyzed asymmetric formal [3 + 2] cycloaddition between carboxylic acids and vinylcyclopropanes involves the formation of a zwitterionic π-allyl-Ir complex from the vinylcyclopropane. acs.org This complex then reacts with an activated carboxylic acid, followed by intramolecular allylation to form the final product. acs.org

Spectroscopic and Analytical Characterization Techniques for Amino Quinoline 4 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the structure of a compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ), integration, and multiplicity of the signals reveal the electronic environment, the relative number of protons, and the neighboring proton interactions, respectively. In the context of amino-quinolin-4-yl-acetic acid derivatives, ¹H NMR is used to confirm the presence of the quinoline (B57606) core, the amino substituent, and the acetic acid moiety. For instance, the aromatic protons on the quinoline ring typically appear in the downfield region (δ 7.0-8.5 ppm), while the methylene (B1212753) protons of the acetic acid group are expected to resonate further upfield.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl). For this compound and its derivatives, the carbonyl carbon of the acetic acid group would be expected to appear significantly downfield (δ ~170-180 ppm), while the carbons of the quinoline ring would resonate in the aromatic region (δ ~110-150 ppm).

2D-NMR Techniques

Two-dimensional NMR (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY experiments reveal which protons are coupled to each other, helping to piece together fragments of the molecule. HMQC and its variant, HSQC (Heteronuclear Single Quantum Coherence), correlate directly bonded proton and carbon atoms, providing unambiguous assignments of the ¹H and ¹³C NMR spectra. These techniques are invaluable for complex derivatives where the one-dimensional spectra may be crowded or difficult to interpret.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound and its derivatives, IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of key functional groups. The N-H stretch of the amino group typically appears in the range of 3300-3500 cm⁻¹. The C=O stretch of the carboxylic acid is expected to be a strong band around 1700-1730 cm⁻¹. The broad O-H stretch of the carboxylic acid hydroxyl group is also a key feature, often observed between 2500 and 3300 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1450-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Fragmentation Pattern Analysis (ESI-CID-MS2)

Electrospray Ionization-Collision-Induced Dissociation-Tandem Mass Spectrometry (ESI-CID-MS2) is a powerful tool for the structural elucidation of quinoline derivatives. In this technique, the molecule is first ionized, typically by protonation, to form the pseudomolecular ion [M+H]⁺. This ion is then isolated and subjected to fragmentation by collision with an inert gas. The resulting fragment ions are analyzed to reveal the compound's structure.

For a compound like this compound, the fragmentation pattern would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the loss of the acetic acid side chain. This could occur through the cleavage of the C-C bond between the quinoline ring and the acetic acid moiety, or through a rearrangement process. The stability of the quinoline ring means that it would likely remain intact as a major fragment ion. The exact fragmentation pattern, including the relative abundances of different fragment ions, provides a unique fingerprint for the molecule, allowing for its unambiguous identification.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is then compared to the theoretically calculated percentages for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. For newly synthesized quinoline derivatives, CHN analysis is a routine and essential step in their characterization. ijpsr.com

Below is a table showing hypothetical elemental analysis data for a derivative of this compound.

| Element | Theoretical % | Found % |

| Carbon (C) | 65.34 | 65.29 |

| Hydrogen (H) | 4.98 | 5.01 |

| Nitrogen (N) | 13.85 | 13.81 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. Quinoline and its derivatives exhibit characteristic UV-Vis spectra due to the π-electron system of the quinoline ring. The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the ring system.

Studies on aminoquinoline derivatives have shown absorption maxima in the range of 280 to 510 nm. researchgate.net The introduction of an amino group, an auxochrome, typically causes a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule. The solvent environment can also influence the UV-Vis spectrum, a phenomenon known as solvatochromism. researchgate.net

The following table presents hypothetical UV-Vis absorption data for this compound in different solvents.

| Solvent | λmax (nm) |

| Ethanol | 335 |

| Acetonitrile (B52724) | 332 |

| Dichloromethane (B109758) | 338 |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Metal Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is not paramagnetic, its metal complexes, particularly those involving transition metals like copper(II), manganese(II), or cobalt(II), can be studied using EPR. nih.govacs.org

EPR spectroscopy provides detailed information about the electronic structure and coordination environment of the metal ion in the complex. illinois.eduiitb.ac.in The EPR spectrum is characterized by its g-values and hyperfine coupling constants. The g-values are sensitive to the geometry of the complex and the nature of the donor atoms from the ligand. Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic nuclei of the metal ion and the ligand atoms, providing insights into the delocalization of the unpaired electron onto the ligand. iitb.ac.in For instance, in a copper(II) complex of a quinoline derivative, the hyperfine splitting pattern can reveal the number of coordinating nitrogen atoms.

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to assess the purity of a compound and to monitor the progress of a chemical reaction. ijpsr.comyoutube.com In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. nih.gov The plate is then placed in a developing chamber containing a suitable mobile phase (a solvent or a mixture of solvents). As the mobile phase ascends the plate by capillary action, it carries the components of the sample at different rates depending on their polarity and affinity for the stationary and mobile phases.

The purity of a sample of this compound or its derivatives can be assessed by the presence of a single spot on the TLC plate after development and visualization. nih.gov The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.

Below is an example of TLC data for the purity assessment of a synthesized quinoline derivative.

| Mobile Phase (v/v) | Rf Value |

| Toluene:Chloroform:Diethyl ether:Diethylamine (40:15:35:10) | 0.65 |

| Ethyl acetate:Hexane (1:1) | 0.48 |

Investigation of Biological Activities and Mechanisms of Action

Antimicrobial Activities

The antimicrobial effects of amino-quinolin-4-yl-acetic acid derivatives have been evaluated against a variety of bacterial and fungal pathogens. These studies have highlighted their potential to combat drug-resistant strains and elucidated their mode of action at the cellular level.

Substituted 5-amino-4-quinolones, which are structurally related to this compound, have demonstrated considerable antibacterial activity, particularly against Gram-positive bacteria. Research has shown that these compounds are effective against clinically significant pathogens such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial action of these compounds is reported to be bacteriostatic. While some quinoline (B57606) derivatives have shown activity against E. coli, specific data for this compound is less defined in the provided context.

The potency of these compounds is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. For instance, a lead 5-amino-4-quinolone compound has shown an MIC of ≤0.06 μg/mL against numerous clinical isolates of Gram-positive bacteria. The activity of acetic acid itself has been noted to reduce the survival of E. coli by lowering the pH of the environment. ekb.eg

Antibacterial Activity of Amino-Quinoline Derivatives

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 5-amino-4-quinolones | Gram-positive bacteria (various clinical isolates) | ≤0.06 |

| Aminated quinolinequinones (AQQ9) | S. aureus | 2.44 |

| Aminated quinolinequinones (AQQ8) | S. aureus | 4.88 |

| Aminated quinolinequinones (AQQ6 and AQQ9) | E. faecalis | 78.12 |

The antifungal potential of this compound derivatives has also been investigated. Long-chain 4-aminoquinoline (B48711) derivatives have been identified as a new class of anti-virulence agents against Candida albicans. nih.gov These compounds have been shown to effectively prevent the filamentation of C. albicans, a key virulence factor, under various conditions. nih.gov In a zebrafish model of disseminated candidiasis, selected 4-aminoquinoline derivatives inhibited filament formation at a concentration of 1.56 µM. nih.gov

Furthermore, some quinoline derivatives, such as bromoquinol, have demonstrated broad-spectrum antifungal activity, including against Aspergillus fumigatus. nih.gov The mechanism of action for some of these compounds involves the induction of oxidative stress and apoptosis in the fungal cells. nih.gov Aminothioxanthones, which are structurally related, have also been evaluated for their in vitro antifungal activity against Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. mdpi.comresearchgate.net

A key mechanism of action for the antibacterial activity of 5-amino-4-quinolones is the disruption of the bacterial membrane. nih.gov Studies have shown that these compounds selectively target and disrupt the membranes of Gram-positive bacteria, leading to partial membrane depolarization. nih.gov This disruption of the cell membrane integrity is a critical factor in their bactericidal or bacteriostatic effects. The selectivity for bacterial over eukaryotic membranes is a significant feature of these compounds, suggesting a lower potential for toxicity to host cells. nih.gov

Antiparasitic Activities

This compound derivatives belong to the broader class of 4-aminoquinolines, which are well-known for their antiparasitic properties, most notably in the treatment of malaria.

4-aminoquinolines have historically been a cornerstone of antimalarial therapy. nih.gov Derivatives of this class have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Importantly, many of these compounds retain their activity against chloroquine-resistant strains of the parasite. nih.gov The antimalarial efficacy is often measured by the 50% inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

Studies have demonstrated that for a series of 4-aminoquinolines, 55% were active against both chloroquine-susceptible and chloroquine-resistant P. falciparum strains, with IC50 values of ≤25 nM. nih.gov The structural features essential for activity against resistant strains include a halogen at the 7-position of the quinoline ring and a protonatable nitrogen in the side chain. nih.gov

Antimalarial Activity of 4-Aminoquinoline Derivatives

| Compound Class | Parasite Strain | Activity (IC50 in nM) |

|---|---|---|

| Active 4-aminoquinolines | Chloroquine-susceptible and resistant P. falciparum | ≤25 |

The primary mechanism of action for many 4-aminoquinolines in Plasmodium is the inhibition of hemozoin formation. nih.gov The parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme. nih.gov To protect itself, the parasite polymerizes the heme into an insoluble crystal called hemozoin. nih.gov 4-aminoquinolines are believed to bind to the growing faces of these hematin (B1673048) crystals, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite. nih.gov

Recent investigations into the mechanisms of novel 4-aminoquinoline chemotypes have also explored potential cross-resistance with known drug targets. One such study on a side-chain-modified 4-aminoquinoline, LDT-623, indicated a lack of cross-resistance with several key parasite proteins, including the translation elongation factor 2 (eEF2). nih.gov This suggests that while the primary target may be hemozoin formation, other mechanisms or a lack of interaction with certain resistance-conferring proteins could contribute to the efficacy of newer 4-aminoquinoline derivatives. nih.gov

Mechanisms Independent of Hemozoin Formation or Iron Chelation

While the antimalarial activity of some quinoline derivatives is famously linked to the inhibition of hemozoin formation, their anticancer mechanisms are often distinct and operate independently of this pathway or iron chelation. For instance, certain 4-aminoquinoline derivatives have been shown to sensitize cancer cells to other therapeutic agents, such as Akt inhibitors, through mechanisms that are not reliant on their traditional antimalarial actions. nih.gov These compounds can enhance the cytotoxic effects of other drugs, suggesting a cooperative mechanism that targets cancer cell survival pathways. nih.gov

Anticancer and Antiproliferative Activities

Derivatives of this compound have demonstrated significant potential as anticancer and antiproliferative agents. nih.govnih.gov The core quinoline structure is a recurring motif in many natural alkaloids with a broad spectrum of biological activities and is present in numerous commercially available drugs. nih.gov Molecules containing the quinoline scaffold have been shown to enhance the cytotoxicity of established chemotherapy drugs like doxorubicin, particularly in multidrug-resistant cancer cell lines. nih.gov The anticancer activity of quinoline analogues is attributed to various mechanisms, including acting as alkylating agents, and inhibitors of tyrosine kinases and microtubules. nih.gov

Cytotoxicity against Various Carcinoma Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a wide array of human cancer cell lines. These studies reveal that these compounds can exhibit potent and sometimes selective cytotoxicity.

For example, 4-amino-3-acetylquinoline was found to be highly cytotoxic against the murine leukemia cell line L1210, with IC50 values below the 4 µg/ml threshold set by the National Cancer Institute for classification as a potential anticancer drug. nih.gov Other studies have shown that certain 4,5-diaryl-2-aminoimidazoles, which can be considered related structures, display significant activity against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and hepatocellular carcinoma (HuH-7). nih.gov

Furthermore, various derivatives have been tested against KB (epidermoid carcinoma), A549 (non-small cell lung cancer), and HepG2 (hepatoma carcinoma) cell lines, showing moderate to high cytotoxicity. researchgate.net Some compounds exhibited selective cytotoxicity against specific cell lines, with IC50 values indicating greater potency than the control drug, ellipticine. researchgate.net The cytotoxic effects of these compounds have also been observed in MDA-MB-231 (breast cancer) and SKBR-3 (breast cancer) cell lines, while showing less impact on non-cancerous epithelial cells. nih.gov

Table 1: Cytotoxicity of Aminoquinoline Derivatives in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound Type | Observed Effect | Reference |

|---|---|---|---|---|

| L1210 | Murine Leukemia | 4-amino-3-acetylquinoline | IC50 < 4 µg/ml | nih.gov |

| MCF-7 | Breast Cancer | 4,5-diaryl-2-aminoimidazoles | IC50 = 3 ± 2 nM | nih.gov |

| HeLa | Cervical Cancer | 4,5-diaryl-2-aminoimidazoles | IC50 = 10 ± 1 nM | nih.gov |

| HepG2 | Hepatocellular Carcinoma | Isatin (B1672199)–podophyllotoxin hybrids | IC50 ranging from 0.23 to 0.27 µM | researchgate.net |

| A549 | Non-small Cell Lung Cancer | Isatin–podophyllotoxin hybrids | IC50 = 0.90 ± 0.09 μM | researchgate.net |

| HEK-293 | Human Embryonic Kidney | Isatin–podophyllotoxin hybrids | Tested for cytotoxicity | researchgate.net |

Induction of Apoptosis

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. The cytotoxic concentrations of 4-amino-3-acetylquinoline, for instance, were shown to induce morphological changes characteristic of apoptosis in L1210 cells, including DNA fragmentation. nih.gov This process is a hallmark of apoptosis and indicates that the compound actively triggers the cell's self-destruction pathway.

Similarly, other quinoline derivatives have been found to induce apoptosis in different cancer cell lines. Studies have demonstrated that these compounds can lead to the classic signs of apoptosis, such as the formation of apoptotic bodies and DNA fragmentation, which can be visualized through techniques like DAPI staining and agarose (B213101) gel electrophoresis. nih.gov The induction of apoptosis is a critical component of their anticancer activity, as it leads to the selective elimination of cancer cells.

Cellular Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can also interfere with the cell cycle, leading to cell cycle arrest at specific phases. This prevents cancer cells from proliferating and dividing. For example, certain quinoline analogues have been shown to block Jurkat cells (a type of leukemia cell) in the G2/M phase of the cell cycle in a concentration-dependent manner. nih.gov At a specific concentration, one compound increased the percentage of cells in the G2/M phase from 9.4% to 77% compared to the control group. nih.gov

Other studies have reported that different derivatives can cause cell cycle arrest at the S phase or the G2/M phase in various cancer cell lines, including A549 lung cancer cells. researchgate.netnih.gov This disruption of the normal cell cycle progression is a significant contributor to the antiproliferative effects of these compounds. The specific phase of cell cycle arrest can vary depending on the compound and the cell line being studied. nih.gov

Molecular Targets and Inhibition Mechanisms

The anticancer activity of this compound derivatives is rooted in their ability to interact with and inhibit specific molecular targets that are crucial for cancer cell growth and survival. These targets include key enzymes and proteins involved in cell signaling and DNA maintenance.

EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in tumor growth and angiogenesis. nih.gov Several quinoline-based compounds have been designed as EGFR inhibitors. mdpi.com These inhibitors typically bind to the protein tyrosine kinase (PTK) domain of EGFR, preventing its activation and thereby inhibiting downstream signaling pathways that promote cell proliferation. mdpi.comnih.gov

DNA Topoisomerase II alpha (hTopoIIα): This enzyme is essential for resolving topological problems in DNA during replication, transcription, and recombination. Some quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of hTopoIIα. researchgate.net Molecular docking studies have shown that these compounds can bind to the ATPase domain of the enzyme, which is crucial for its function. researchgate.net By inhibiting hTopoIIα, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

Tubulin: The quinoline scaffold has been incorporated into compounds designed to inhibit tubulin polymerization. nih.gov Tubulin is the protein that forms microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest cells in mitosis and induce apoptosis.

Cytochrome bc1 complex: While more commonly associated with antimalarial activity, the inhibition of the cytochrome bc1 complex can also have implications for cancer cell metabolism.

Table 2: Molecular Targets of Aminoquinoline Derivatives

| Molecular Target | Mechanism of Inhibition | Consequence | Reference |

|---|---|---|---|

| EGFR Tyrosine Kinase | Binds to the PTK domain, blocking ATP binding and activation. | Inhibition of cell proliferation and tumor growth. | nih.govmdpi.com |

| DNA Topoisomerase IIα | Binds to the ATPase domain, inhibiting enzyme function. | Induces DNA damage and apoptosis. | researchgate.net |

| Tubulin | Inhibits polymerization, disrupting microtubule dynamics. | Mitotic arrest and apoptosis. | nih.gov |

Impact on DNA Synthesis, Replication, and Transcription

The effects of this compound derivatives extend to the fundamental processes of DNA synthesis, replication, and transcription. The presence of electron-withdrawing or electron-donating groups on the quinoline ring can influence the redox properties of the molecule, which in turn affects DNA synthesis. researchgate.net

Studies have shown that certain quinoline derivatives can severely inhibit premeiotic DNA replication. nih.gov This inhibition of DNA synthesis is a direct mechanism for halting the proliferation of cancer cells. Furthermore, these compounds can also impact transcription, the process of creating RNA from a DNA template. At higher concentrations, some derivatives have been observed to inhibit the incorporation of precursors into both RNA and protein, indicating an effect on both transcription and translation. nih.gov The ability of these compounds to interfere with such fundamental cellular processes underscores their potential as broad-spectrum anticancer agents.

Plant Growth Regulation and Hormonal Activity

Derivatives of quinolin-4-yl-acetic acid have demonstrated significant potential as plant growth regulators, particularly in promoting root formation.

Research has highlighted the efficacy of 2-((quinolin-4-yl)thio)acetic acid derivatives in stimulating root development (rhizogenesis) in microclonal propagation of Paulownia clone 112 explants in vitro. Among the tested compounds, the sodium salt of 2-((quinolin-4-yl)thio)acetic acid emerged as the most potent stimulator of rhizogenesis when compared to its corresponding acid form. nih.govnih.gov These compounds have shown a high stimulating effect on root formation in Paulownia explants, indicating their potential application in microclonal plant propagation. nih.govnih.gov

The biological activity of these quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. For instance, the presence of alkoxy groups at the 6th position or a methyl group at the 2nd position of the 2-((6-R-quinolin-4-yl)thio)acetic acid structure was found to decrease the rhizogenesis-stimulating activity. nih.govnih.gov This suggests that an unsubstituted quinoline ring is more favorable for this particular biological effect. Furthermore, the conversion of the carboxylic acid to its sodium salt enhances activity, likely due to increased bioavailability. nih.govnih.gov

Antioxidant and Cytoprotective Effects

The quinoline scaffold is a common feature in compounds exhibiting antioxidant and cytoprotective properties. These effects are crucial in combating cellular damage caused by oxidative stress.

Derivatives of quinoline have shown notable antiradical activity. Specifically, 4-thio derivatives of quinoline have been identified as possessing pronounced antiradical and antioxidant effects. researchgate.net The ability to scavenge free radicals is a key mechanism of antioxidant action. Studies on 8-amino-quinoline derivatives combined with natural antioxidant acids, such as caffeic acid, have demonstrated their capacity to scavenge oxygen radicals in DPPH assays. nih.gov Similarly, quinoline-hydrazone derivatives have also been reported to exhibit antioxidant activity, which is attributed to their ability to donate hydrogen to free radicals. nih.gov

Quinoline derivatives have been shown to protect cells from damage induced by oxidative stress. For example, certain 8-amino-quinoline derivatives have demonstrated cytoprotective effects in 661W photoreceptor-like cells subjected to hydrogen peroxide (H₂O₂)-induced stress. nih.govresearchgate.net These compounds were found to reduce intracellular reactive oxygen species (ROS) generation, thereby mitigating oxidative stress-mediated cell death. nih.govresearchgate.net This protective action underscores the potential of these compounds in conditions associated with oxidative damage.

Other Biological Activities (e.g., Anticonvulsant, Antihypertensive, Antiviral, Amylolytic)

The versatile chemical structure of the quinoline nucleus has led to the discovery of a wide array of other biological activities.

Anticonvulsant Activity: The quinoline scaffold is a constituent of various compounds with anticonvulsant properties. nih.govbenthamscience.com For instance, derivatives of quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline have been synthesized and shown to possess significant anticonvulsant effects in experimental models. nih.gov

Antihypertensive Activity: Quinoline derivatives have been investigated for their potential to lower blood pressure. A quinoline-appended chalcone (B49325) derivative demonstrated a considerable antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE). researchgate.netrsc.org

Antiviral Activity: Derivatives of (4-oxo-4H-quinolin-1-yl)-acetic acid have exhibited notable antiviral properties. Specifically, certain acylhydrazone derivatives of this compound have shown moderate to good activity against the tobacco mosaic virus (TMV), with some compounds displaying higher curative and protective activities than the reference drug ribavirin. researchgate.netmdpi.com The 4-aminoquinoline scaffold, in general, is recognized for its role in a broad range of biological activities, including antiviral effects. frontiersin.org

Amylolytic Activity: Certain quinoline derivatives have been identified as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. researchgate.net Quinoline-bearing proline analogs and quinoline–1,3,4-oxadiazole (B1194373) conjugates have demonstrated significant α-amylase inhibitory activity, suggesting their potential as antidiabetic agents. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Amino Quinoline 4 Yl Acetic Acid Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of amino-quinoline-4-yl-acetic acid derivatives is highly sensitive to the placement and chemical nature of substituents on the quinoline (B57606) ring and the side chains. Research has shown that even minor changes can lead to significant variations in efficacy and target specificity.

The amino group at the 4-position of the quinoline ring is a critical determinant of biological activity. frontiersin.org Its basicity and the nature of its substituents play a significant role in how the molecule interacts with its biological targets.

Position: The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in various therapeutic agents. nih.gov The nitrogen atom at position 4 is often crucial for forming key interactions, such as hydrogen bonds, with biological macromolecules.

Substituents: The type of substituents on the amino group significantly modulates activity. For instance, in a series of 4-aminoquinoline derivatives, the presence of a dialkylaminoalkyl side chain, particularly a 4-diethylaminomethyl butyl amino side chain, was found to be optimal for antimalarial activity. pharmacy180.com The introduction of a hydroxyl group on one of the ethyl groups of the tertiary amine has been shown to reduce toxicity. pharmacy180.com Furthermore, incorporating an aromatic ring into the side chain can lead to compounds with reduced toxicity and modified activity. pharmacy180.com The tertiary amine within the side chain is considered important for the biological effect. pharmacy180.com

Table 1: Impact of Amino Group Substituents on Biological Activity

| Substituent on Amino Group | Observed Effect | Reference |

|---|---|---|

| Dialkylaminoalkyl side chain (e.g., 4-diethylaminomethyl butyl amino) | Optimal for antimalarial activity | pharmacy180.com |

| Hydroxyl group on a tertiary amine's ethyl group | Reduced toxicity | pharmacy180.com |

| Aromatic ring in the side chain | Reduced toxicity and modified activity | pharmacy180.com |

The acetic acid moiety and its connection to the quinoline core are pivotal for the biological profile of these compounds. The carboxyl group can act as a key interaction point with biological targets.

Carboxylic Acid Functionality: The presence of the carboxylic acid group is often essential for activity. In some derivatives, this group is believed to interact with specific amino acid residues in the active site of target enzymes. nih.govresearchgate.net For example, in a series of novel acetic acid derivatives containing a quinazolin-4(3H)-one ring, the acetic acid moiety was a key feature for their potent aldose reductase inhibitory effect. nih.gov

The introduction of halogen atoms, such as chlorine, fluorine, and trifluoromethyl groups, onto the quinoline ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. nih.gov

Electron-Withdrawing Effects: Halogens are electron-withdrawing groups, and their presence can significantly alter the electronic distribution within the quinoline ring. nih.gov This can influence the pKa of the quinoline nitrogen and the amino side chain, which in turn affects the compound's ability to accumulate in acidic cellular compartments, a key mechanism for some antimalarial drugs. nih.gov For example, electron-withdrawing groups at the 7-position of the quinoline ring have been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the alkyl side chain. nih.gov

Lipophilicity and Binding: Halogenation can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. mdpi.com The steric and electronic effects of halogens can also lead to improved binding interactions with target proteins. nih.gov For instance, the 7-chloro group in the quinoline nucleus is considered optimal for the activity of some antimalarial compounds. pharmacy180.com In a study of 4-aminoquinoline derivatives, a compound with a 7-fluoro-substituent showed more potent effects on MCF-7 breast cancer cells compared to chloroquine (B1663885). nih.gov Similarly, a 7-chloro substituted derivative demonstrated significantly increased cytotoxicity against MDA-MB-468 breast cancer cells. nih.gov

Table 2: Effect of Halogenation on the Activity of Aminoquinoline Derivatives

| Halogen Substituent | Position | Observed Effect | Reference |

|---|---|---|---|

| Chloro | 7 | Optimal for antimalarial activity; Increased cytotoxicity in cancer cells | nih.govpharmacy180.com |

| Fluoro | 7 | Potent effects on MCF-7 breast cancer cells | nih.gov |

| Trifluoromethyl | 7 | Lowers pKa of quinoline and side chain nitrogens | nih.gov |

Alkoxy groups (e.g., methoxy, ethoxy) are another class of substituents that can be used to fine-tune the properties of amino-quinoline-4-yl-acetic acid derivatives.

Electron-Donating Properties: Alkoxy groups are generally electron-donating, which can influence the electronic properties of the quinoline ring in a different manner compared to halogens.

Impact on Activity: The introduction of alkoxy groups can have varied effects on biological activity. In a study of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, the 1-methoxy-6,7-methylenedioxy derivative showed potent activity against gram-negative microorganisms and Staphylococcus aureus. nih.gov

The strategy of combining multiple bioactive pharmacophores into a single molecule, known as molecular hybridization, has been successfully applied to quinoline derivatives to enhance their therapeutic efficacy. mdpi.com

Synergistic Effects: By incorporating different pharmacophoric units, it is possible to create hybrid compounds that target multiple biological pathways or exhibit synergistic effects. For example, hybrid molecules combining a 4-aminoquinoline core with other bioactive moieties like hydrazones and isatin (B1672199) have been synthesized. mdpi.com This approach aims to develop compounds with enhanced potency, particularly against resistant strains of pathogens. mdpi.com The chloroquinoline core, hydrazone linkages, and isatin units are all known to possess biological activities, and their combination in a single molecular framework can lead to novel therapeutic agents. mdpi.com

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug molecule.

Enantioselectivity: For chiral amino-quinoline-4-yl-acetic acid derivatives, it is common for one enantiomer to be significantly more active than the other. This is because the spatial arrangement of the functional groups in one enantiomer may allow for a better fit and more favorable interactions with the binding site of its biological target. For instance, in the case of the antimalarial drug chloroquine, the D-isomer is reported to be less toxic than its L-isomer. pharmacy180.com

Importance in Drug Design: Understanding the stereochemical requirements for activity is crucial for the design of potent and selective drugs. The synthesis of enantiomerically pure compounds allows for the evaluation of the individual enantiomers and the identification of the more active and less toxic form.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in drug design to correlate the chemical structure of compounds with their biological activity. researchgate.netyoutube.com For quinoline derivatives, QSAR studies are crucial for understanding the chemical attributes that influence their therapeutic effects and for designing new, more potent molecules. researchgate.net These models establish a mathematical relationship between the physicochemical properties of the molecules, known as descriptors, and their observed biological activities. nih.gov

QSAR analyses on 4-aminoquinoline derivatives have been developed to predict their anti-malarial activity. researchgate.net In these studies, molecular descriptors are calculated for a series of compounds and then correlated with their biological activity, often expressed as the half-maximal inhibitory concentration (IC50). walisongo.ac.idresearchgate.net The goal is to develop robust and predictive models that can be used to estimate the activity of novel, unsynthesized compounds. nih.gov

The process involves several key steps, including dataset preparation, calculation of molecular descriptors, feature selection, model building using various statistical methods, and rigorous validation. nih.govnih.gov Machine learning methods, including k-nearest neighbors (KNN), decision tree (DT), and gradient boosting (GB), have been utilized to develop predictive QSAR models for quinoline derivatives. nih.gov

The statistical quality of QSAR models is assessed using several parameters. The coefficient of determination (R²) indicates the proportion of variance in the biological activity that is predictable from the descriptors. A high R² value suggests a good fit of the model to the data. nih.gov Cross-validation techniques, such as leave-one-out (LOO), are used to assess the predictive ability of the model, yielding a cross-validation coefficient (Q²). researchgate.netnih.gov External validation, using a separate set of compounds (test set), is also crucial to confirm the model's predictive power. researchgate.netresearchgate.net

For instance, a QSAR study on 4-aminoquinolines developed models with good statistical quality, where the best model showed an R² of 0.8350 for the training set and a Q² of 0.7491 for the test set. researchgate.net Another study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives reported a gradient boosting-based model with an R² of 95%. nih.gov These models help in identifying the key structural features required for activity. Descriptors related to electronic properties (e.g., atomic net charge, HOMO/LUMO energies), steric properties (e.g., molecular volume), and lipophilicity (e.g., Log P) are often found to be significant. walisongo.ac.idresearchgate.net For example, one study found that the anti-malarial activity of 4-aminoquinolines has a strong correlation with the presence or absence of nitrogen and oxygen atoms at a specific topological distance. researchgate.net

The insights gained from QSAR models provide a rational basis for the structural modification of the amino-quinolin-4-yl-acetic acid scaffold to optimize its biological activity.

| Study Focus | Statistical Method | Key Descriptors | Statistical Significance | Reference |

| Antimalarial 4-Aminoquinolines | Multilinear Regression (MLR) | SMILES-based, topological | Training set: R² = 0.5660; Calibration set: R² = 0.7273; Validation set: R² = 0.7748 | researchgate.net |

| Antimalarial 4-Aminoquinolines | Multilinear Regression (MLR) | Topological (presence/absence of N and O at a topological distance of six) | Q² = 0.83, R² = 0.84 | researchgate.net |

| Anticonvulsant Quinazolinonyl Analogues | Genetic Function Algorithm (GFA) | Electronic and structural | R² = 0.934, Q² = 0.8695, R²pred = 0.72 | nih.gov |

| P-glycoprotein Inhibitors (2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives) | Gradient Boosting (catboost) | 3D descriptors | R² = 0.95, RMSE = 0.283 | nih.gov |

| Anti-tuberculosis Xanthone Derivatives | Multilinear Regression (MLR) | Electronic descriptors | R² = 0.726–0.869 | nih.gov |

Advanced Applications and Future Research Directions

Development as Novel Therapeutic Agents

The amino-quinoline core is a well-established pharmacophore, and the addition of an acetic acid moiety at the 4-position offers new avenues for therapeutic intervention. wikipedia.org Derivatives of this compound have shown promise in a range of diseases, from infectious diseases to cancer and neurodegenerative disorders. frontiersin.orgnih.govnih.gov

Lead Compound Identification and Optimization

The process of discovering new drugs often begins with the identification of a "lead compound," a chemical structure that shows promising biological activity against a specific target. nih.gov Amino-quinolin-4-yl-acetic acid and its derivatives have been identified as valuable lead compounds in several therapeutic areas. For instance, the 4-aminoquinoline (B48711) scaffold is a cornerstone in the development of antimalarial drugs. wikipedia.org

Once a lead is identified, the subsequent step is optimization, where the molecule's structure is systematically modified to enhance its desired properties. nih.gov For this compound derivatives, optimization strategies often involve altering substituents on the quinoline (B57606) ring and the amino group to improve efficacy and reduce toxicity. elsevierpure.comresearchgate.net In-silico studies, which use computer simulations to predict how a molecule will behave, play a crucial role in this optimization process by helping to identify the most promising modifications before they are synthesized in the lab. researchgate.net

A study focused on developing potent antiviral agents identified a 4-quinoline carboxylic acid analogue as a lead compound. Through structure-activity relationship (SAR) studies, researchers were able to optimize the compound, resulting in a derivative with significantly enhanced inhibitory activity against human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in viral replication. elsevierpure.com

Strategies for Enhancing Selectivity and Efficacy

A major challenge in drug development is ensuring that a therapeutic agent acts specifically on its intended target, minimizing off-target effects that can lead to side effects. For this compound derivatives, several strategies are employed to enhance selectivity and efficacy.

One approach is the design of multi-target agents. Given the complexity of many diseases, compounds that can interact with multiple relevant targets can be more effective. For example, quinazoline (B50416) derivatives, which are structurally related to quinolines, have been designed as multi-targeting agents for Alzheimer's disease by inhibiting both cholinesterases and β-secretase. nih.gov

Another strategy involves the use of a hybrid pharmacophore approach, where the this compound scaffold is combined with other bioactive molecules. This can lead to compounds with enhanced potency and a better safety profile. researchgate.net For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been synthesized and shown to act as multi-target agents with both anticancer and antimicrobial properties by inhibiting EGFR and microbial DNA gyrase, respectively. rsc.org

The following table summarizes some research findings on the therapeutic applications of amino-quinoline derivatives:

| Compound Type | Therapeutic Target | Key Findings |

| 4-Quinoline carboxylic acid analogue | Human dihydroorotate dehydrogenase (DHODH) | Potent inhibition of viral replication. elsevierpure.com |

| Quinazoline derivatives | Cholinesterases and β-secretase | Multi-targeting agents for Alzheimer's disease. nih.gov |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | EGFR and microbial DNA gyrase | Dual anticancer and antimicrobial activity. rsc.org |

| Amino-substituted 3-quinolinecarboxylic acids | Bacterial DNA gyrase | Potent antibacterial agents. nih.gov |

Biotechnological Applications (e.g., Plant Micropropagation)

While direct studies on this compound in plant micropropagation are limited, the known biological activities of related compounds suggest potential applications. Indole-3-acetic acid (IAA) is a well-known plant hormone (auxin) that plays a crucial role in plant growth and development, including cell elongation and tissue culture. nih.gov Research on amino acid conjugates of IAA has shown that these derivatives can stimulate the growth of soybean cotyledon tissue cultures, sometimes even more effectively than IAA itself. nih.gov This suggests that modifying the acetic acid side chain with amino groups can modulate its biological activity in plants.

Given that this compound shares the acetic acid moiety with IAA, it is plausible that it or its derivatives could exhibit auxin-like activity or be used to modulate plant growth in tissue culture and micropropagation systems. Further research is needed to explore this potential application.

Chelation in Biological Systems and Environmental Applications

The quinoline ring system, particularly when substituted with functional groups like carboxylic acids and amino groups, can act as a chelating agent, binding to metal ions. nih.govui.ac.id This property is significant in both biological and environmental contexts. nih.gov

In biological systems, metal ions play critical roles in various enzymatic and cellular processes. An imbalance in metal ion homeostasis can lead to diseases. nih.gov Quinoline derivatives, such as 8-hydroxyquinoline, are known for their metal-chelating abilities and have been investigated for their therapeutic potential in neurodegenerative diseases by modulating metal ion concentrations in the brain. nih.govresearchgate.net It is speculated that the biological activity of some quinoline-4-carboxylic acid derivatives may be linked to their ability to chelate divalent metals. nih.gov

From an environmental perspective, aminopolycarboxylate chelating agents are of interest due to their ability to influence the mobility and bioavailability of metals in soil and water. nih.govamazonaws.comresearchgate.net While compounds like EDTA are persistent in the environment, there is a search for more biodegradable alternatives. nih.gov The potential for this compound and its derivatives to act as chelating agents suggests they could have applications in areas such as soil remediation to remove heavy metal contaminants. researchgate.net However, their environmental fate and potential toxicity would need to be thoroughly evaluated. researchgate.net

Use in Living Cell Imaging Applications

Fluorescent small molecules are invaluable tools for visualizing cellular structures and processes in real-time. nih.gov The quinoline scaffold has emerged as a promising core for the development of fluorescent probes due to its tunable photophysical properties. nih.gov

Derivatives of amino-quinoline have been successfully developed as fluorescent sensors for various applications. For example, quinoline derivatives have been functionalized onto carbon dots to create nanosensors for the detection and intracellular imaging of zinc ions (Zn2+). rsc.org The addition of a dimethylamino group to a quinoline moiety has been shown to induce fluorescence, a property that has been exploited to turn a non-fluorescent anticancer agent into a fluorescent probe to track its localization within cells. nih.gov This approach allows for the study of the molecule's mechanism of action.

Researchers have designed and synthesized highly tunable quinoline-based fluorescent scaffolds that can be readily modified to create libraries of dyes for various imaging applications. nih.gov These custom-designed quinoline derivatives can offer improved biocompatibility and water solubility compared to commercially available options. acs.org Quinoline derivatives with fluorescent switching properties have also been developed for the selective labeling of specific cellular organelles, such as lipid droplets. researching.cn

The following table highlights some examples of quinoline derivatives used in cell imaging:

| Quinoline Derivative | Application | Key Feature |

| RM-581-Fluo (N-dimethyl analogue of RM-581) | Tracking anticancer agent localization | Addition of a dimethylamino group induces fluorescence. nih.gov |

| Quinoline-functionalized carbon dots | Sensing and intracellular imaging of Zn2+ | High selectivity and sensitivity for zinc ions. rsc.org |

| Dimethylamino quinoline (DMAQ) dyes | Live-cell imaging | Tunable photophysical properties and pH sensitivity. nih.gov |

| Lipi-QL | Selective labeling of lipid droplets | Fluorescent switching properties in different polarities. researching.cn |

Exploration of New Pharmacological Targets

Research into the therapeutic applications of this compound and its derivatives is continuously uncovering new pharmacological targets. While the 4-aminoquinoline core is well-known for its role in targeting plasmodial species in malaria, recent studies have expanded the scope of its potential applications. wikipedia.org

One area of active investigation is in the treatment of bacterial infections. Novel amino-substituted 3-quinolinecarboxylic acids have been shown to be potent antibacterial agents that target bacterial DNA gyrase. nih.gov Similarly, newly designed quinoline-oxadiazole hybrids have demonstrated the ability to inhibit microbial DNA gyrase, highlighting a dual-purpose potential for these scaffolds. rsc.org

In the realm of cancer therapy, beyond the established role of some quinazolines as EGFR inhibitors, new targets are being explored. scielo.brresearchgate.net For instance, certain quinoline-4-carboxylic acid derivatives have been found to inhibit the human enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine (B1678525) biosynthesis and, consequently, for the proliferation of rapidly dividing cancer cells and viruses. elsevierpure.com

The structural similarity of amino-quinolines to other bioactive molecules also suggests potential new targets. For example, some quinoline derivatives are being investigated as inhibitors of enzymes involved in neurodegenerative diseases, such as cholinesterases. nih.gov The exploration of these and other novel pharmacological targets will likely lead to the development of new therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for Amino-quinolin-4-YL-acetic acid, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via the Friedländer reaction, which involves cyclization of 2-(3,4-dihydroisoquinolin-1-yl)anilines with ketones or aldehydes. Key parameters for optimization include temperature (80–120°C), solvent choice (e.g., ethanol or acetic acid), and catalyst selection (e.g., Lewis acids like ZnCl₂). Reaction progress should be monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure intermediate purity . For reproducibility, maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm structural integrity, focusing on aromatic proton environments (δ 7.0–9.0 ppm for quinoline protons) and acetic acid moiety (δ 2.5–3.5 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular weight (e.g., C₁₁H₁₀N₂O₂, MW 202.21 g/mol) and detect impurities.

- Infrared Spectroscopy (IR): Identify functional groups, such as carboxylic acid C=O stretching (~1700 cm⁻¹) and NH₂ vibrations (~3300 cm⁻¹).

- HPLC-Purity Analysis: Use C18 columns with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile + 0.1% TFA) for quantification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of fine powders.

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Label containers with GHS hazard symbols (e.g., skin/eye irritation warnings) .

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal. Collect organic waste in designated containers for incineration by certified facilities .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- pH Stability: Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C/40°C. Monitor degradation via HPLC at 0, 7, 14, and 30 days. Carboxylic acid groups may hydrolyze at pH >10, while quinoline rings degrade under strongly acidic conditions (pH <2).

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for similar quinoline derivatives) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Meta-Analysis: Compare datasets across studies, focusing on variables like cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum-free vs. serum-containing media), and compound purity (≥95% by HPLC).

- Dose-Response Reproducibility: Replicate experiments using standardized protocols (e.g., MTT assays with triplicate technical repeats) and validate with orthogonal assays (e.g., flow cytometry for apoptosis) .

- Computational Modeling: Perform molecular docking to assess binding affinity consistency across reported targets (e.g., kinase enzymes) .

Q. How can researchers design experiments to evaluate the interaction of this compound with biological membranes?

Methodological Answer:

- Liposome Binding Assays: Prepare phosphatidylcholine liposomes and measure compound partitioning using fluorescence quenching (e.g., dansyl-labeled lipids).

- Surface Plasmon Resonance (SPR): Immobilize lipid bilayers on sensor chips and quantify binding kinetics (ka/kd) in real-time.

- MD Simulations: Use GROMACS or AMBER to model interactions with lipid bilayers, focusing on hydrogen bonding with phosphate groups and hydrophobic tail penetration .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

Q. Table 2. Stability Study Design